molecular formula C18H15NO2S B5273775 ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate

ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate

Cat. No.: B5273775
M. Wt: 309.4 g/mol
InChI Key: JRVZXRJMAKEHSN-MDZDMXLPSA-N
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Description

Ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a thiophene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with ethyl 2-quinolinecarboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-thiophen-2-ylethyl)quinoline-4-carboxylate: Lacks the double bond in the ethylene linkage.

    Methyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate: Contains a methyl ester group instead of an ethyl ester.

    2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and thiophene rings, along with the ethyl ester group, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)16-12-13(9-10-14-6-5-11-22-14)19-17-8-4-3-7-15(16)17/h3-12H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZXRJMAKEHSN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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